Cas no 10138-89-3 (Butane,1,1,3-trimethoxy-)

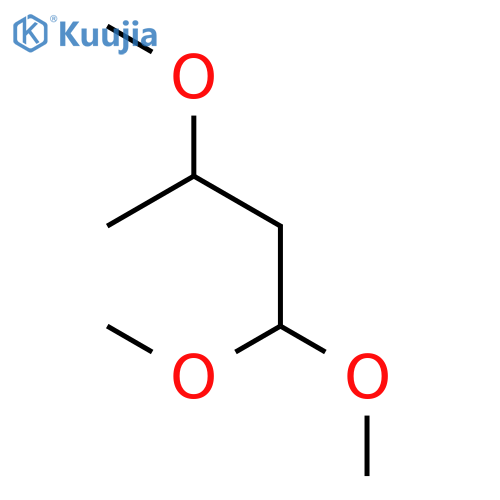

Butane,1,1,3-trimethoxy- structure

商品名:Butane,1,1,3-trimethoxy-

CAS番号:10138-89-3

MF:C7H16O3

メガワット:148.200142860413

MDL:MFCD00008489

CID:182955

Butane,1,1,3-trimethoxy- 化学的及び物理的性質

名前と識別子

-

- Butane,1,1,3-trimethoxy-

- 1,1,3-TRIMETHOXYBUTANE

- 1,1,3-trimethoxy-butane

- 1,3-Trimethoxybutane

- 1.1.3-Trimethoxy-butan

- 3-Methoxy-butyraldehyd-dimethylacetal

- BUTANE,1,1,3-TRIMETHOXY

- 1,1,3-trimethoxy-butan

- 3-METHOXYBUTYRALDEHYDE DIMETHYL ACETAL

- Butyraldehyde, 3-methoxy-, dimethyl acetal

- 3-Methoxybutyraldehyde dimethyl acetal 98%

-

- MDL: MFCD00008489

- インチ: InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3

- InChIKey: OMAKZNALRADTRX-UHFFFAOYSA-N

- ほほえんだ: COC(OC)CC(OC)C

計算された属性

- せいみつぶんしりょう: 148.11000

- どういたいしつりょう: 148.109944

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 71.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 27.7

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.921 g/mL at 25 °C(lit.)

- ふってん: 157 °C(lit.)

- フラッシュポイント: 華氏温度:116.6°f< br / >摂氏度:47°C< br / >

- 屈折率: n20/D 1.403(lit.)

- PSA: 27.69000

- LogP: 1.03030

- ようかいせい: 未確定

Butane,1,1,3-trimethoxy- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 3271 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16; S26; S36/37/39

- RTECS番号:EK7175000

-

危険物標識:

- 包装グループ:III

- 危険レベル:3.2

- 包装カテゴリ:III

- セキュリティ用語:3.2

- 包装等級:III

- リスク用語:R10; R36/37/38

- 危険レベル:3.2

Butane,1,1,3-trimethoxy- 税関データ

- 税関コード:2909199090

- 税関データ:

中国税関コード:

2909199090概要:

29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Butane,1,1,3-trimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA05454-25g |

1,1,3-Trimethoxybutane |

10138-89-3 | 98% | 25g |

$820.00 | 2024-04-20 | |

| A2B Chem LLC | AA05454-1g |

1,1,3-Trimethoxybutane |

10138-89-3 | 98% | 1g |

$40.00 | 2024-04-20 | |

| 1PlusChem | 1P0004TQ-1g |

Butane, 1,1,3-trimethoxy- |

10138-89-3 | 98% | 1g |

$68.00 | 2023-12-27 | |

| Aaron | AR000522-25g |

Butane, 1,1,3-trimethoxy- |

10138-89-3 | 97% | 25g |

$327.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D761437-25g |

Butane, 1,1,3-trimethoxy- |

10138-89-3 | 98% | 25g |

$355 | 2024-06-08 | |

| eNovation Chemicals LLC | D761437-250mg |

Butane, 1,1,3-trimethoxy- |

10138-89-3 | 98% | 250mg |

$140 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03040-25g |

Butane,1,1,3-trimethoxy- |

10138-89-3 | 98% | 25g |

¥2268.0 | 2024-07-19 | |

| Cooke Chemical | S370780-25g |

3-Methoxybutyraldehyde dimethyl acetal |

10138-89-3 | 98% | 25g |

RMB 1296.19 | 2025-02-21 | |

| 1PlusChem | 1P0004TQ-250mg |

Butane, 1,1,3-trimethoxy- |

10138-89-3 | 98% | 250mg |

$47.00 | 2023-12-27 | |

| A2B Chem LLC | AA05454-250mg |

1,1,3-Trimethoxybutane |

10138-89-3 | 98% | 250mg |

$20.00 | 2024-04-20 |

Butane,1,1,3-trimethoxy- 関連文献

-

1. Synthesis of unsaturated aldehydes by sequential Claisen and Cope rearrangementsRichard C. Cookson,Nigel R. Rogers J. Chem. Soc. Perkin Trans. 1 1973 2741

-

2. Elimination and addition reactions. Part 38. Synthesis and reactivity of diene-bis-sulphonium saltsPeter J. Duggan,John L. Leng,Donald R. Marshall,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 1 1983 933

-

3. Synthesis of unsaturated aldehydes by sequential Claisen and Cope rearrangementsR. C. Cookson,N. R. Rogers J. Chem. Soc. Chem. Commun. 1972 248

10138-89-3 (Butane,1,1,3-trimethoxy-) 関連製品

- 39562-58-8(3-Hydroxybutyraldehyde Dimethyl Acetal)

- 6607-66-5(Butane,1,3,3-trimethoxy-)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量